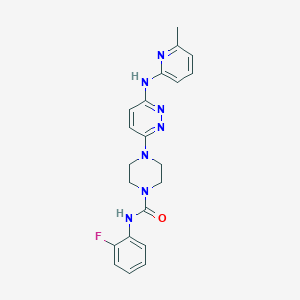

N-(2-fluorophenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN7O/c1-15-5-4-8-18(23-15)25-19-9-10-20(27-26-19)28-11-13-29(14-12-28)21(30)24-17-7-3-2-6-16(17)22/h2-10H,11-14H2,1H3,(H,24,30)(H,23,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEBKLYHXJOXAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article compiles various studies and findings related to the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and specific biological effects.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1021248-71-4 |

| Molecular Formula | C21H22FN7O |

| Molecular Weight | 407.4 g/mol |

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves the reaction of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine. The resultant derivatives were evaluated for their biological activities, particularly focusing on their inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial for neurotransmitter metabolism.

Key Findings:

- Inhibition of MAO-A and MAO-B : The compound exhibited significant inhibitory activity against MAO-B, with a reported IC50 value indicating potent interaction. This suggests potential applications in treating neurodegenerative diseases where MAO inhibition is beneficial .

- Selectivity and Potency : Variations in the substituents on the piperazine ring influenced the potency and selectivity towards MAO isoforms. For instance, compounds with specific halogen substitutions showed enhanced potency against MAO-B compared to others .

Neuropharmacological Effects

This compound has been investigated for its effects on neurotransmitter systems:

- Glutamate Modulation : The compound has been identified as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2), which is essential for glutamate homeostasis in the brain. This modulation may have implications for conditions such as epilepsy and neurodegenerative disorders .

- Cytotoxicity Studies : In vitro studies using L929 fibroblast cells demonstrated that while some derivatives caused significant cytotoxicity at higher concentrations, others like T6 showed no cytotoxic effects even at elevated doses, indicating a favorable safety profile for further development .

Case Study 1: MAO Inhibition

A study focused on various derivatives of pyridazinones, including the target compound, revealed that specific modifications led to enhanced MAO-B inhibition. The most potent derivative had an IC50 value of 0.013 µM against MAO-B, showcasing the importance of structural optimization in drug design .

Case Study 2: EAAT2 Modulation

Another research effort highlighted the role of this compound in modulating EAAT2 activity. It was found that certain structural features were critical for maintaining high potency as a modulator, which could lead to therapeutic strategies for managing excitotoxicity in neurological conditions .

Scientific Research Applications

Monoamine Oxidase Inhibition

Research indicates that derivatives of this compound exhibit potent inhibition of monoamine oxidase (MAO), particularly MAO-B, which is crucial for the metabolism of neurotransmitters such as dopamine. A study highlighted that certain derivatives demonstrated IC50 values as low as 0.013 µM against MAO-B, indicating high potency and selectivity, making them promising candidates for the treatment of neurodegenerative diseases like Alzheimer’s .

Table 1: Inhibitory Potency of Selected Compounds Against MAO-B

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| T6 | 0.013 | 120.8 |

| T3 | 0.039 | 107.4 |

Cytotoxicity Studies

In vitro cytotoxicity assessments using L929 fibroblast cells revealed that while some derivatives caused significant cell death at higher concentrations, others like T6 exhibited minimal toxicity even at elevated doses. This suggests a favorable safety profile for further development .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest that it may possess broad-spectrum antimicrobial properties, which could be leveraged in developing new antibiotics or antifungal treatments .

Synthetic Pathways

The synthesis of N-(2-fluorophenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide typically involves multi-step reactions starting from commercially available pyridazine derivatives and piperazine . Understanding the synthetic routes is crucial for optimizing yields and enhancing biological activity.

Structure-Activity Relationship

The structure-activity relationship studies have shown that modifications at specific positions on the piperazine and pyridazine rings can significantly influence the biological activity of the compound. For instance, substitutions on the fluorophenyl group have been correlated with enhanced MAO-B inhibition .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental models:

Treatment of Neurodegenerative Disorders

A notable study demonstrated that compounds derived from this compound could reverse cognitive deficits in animal models of Alzheimer's disease, suggesting potential therapeutic benefits in clinical settings .

Antimicrobial Efficacy

In another investigation, derivatives were tested against a panel of bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]

Key Features:

- Chroman ring with a trifluoromethyl group replaces the pyridazine core.

- (R)-stereochemistry at the chroman-piperazine junction. Pharmacological Notes:

- Potent FAAH inhibitor with high brain penetrability (brain/plasma ratio = 1.5 in rats).

- The trifluoromethyl group enhances lipophilicity (logP = 3.9) but may increase off-target interactions compared to the target compound’s methylpyridinyl group .

N-(2-fluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide

Key Features:

- Triazolo[4,3-b]pyridazine core instead of pyridazine.

- Furan-2-yl substituent at position 3. Pharmacological Notes:

- The triazole-fused pyridazine likely enhances π-π stacking with kinase ATP-binding pockets.

- Reduced metabolic stability compared to the target compound due to the furan group’s susceptibility to oxidation .

Compound 8a [N-(2-fluoro-6-methylphenyl)-4-(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)piperazine-1-carboxamide]

Key Features:

- 1,2,4-triazole replaces pyridazine.

- Additional methyl group on the fluorophenyl ring. Pharmacological Notes:

- The triazole ring improves solubility (logS = -4.2 vs. target’s -5.1) but reduces binding affinity for hydrophobic enzyme pockets.

- Methyl substitution may slow hepatic metabolism, extending half-life .

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 856189-81-6)

Key Features:

- Chloro-trifluoromethylpyridinyl and trifluoromethylphenyl groups. Pharmacological Notes:

- High lipophilicity (logP = 4.5) due to dual trifluoromethyl groups, which may compromise aqueous solubility.

Structural and Pharmacokinetic Comparison Table

Key Findings

- Target Compound Advantages:

- Limitations vs. Analogs:

- Lower solubility compared to triazole-based compounds (e.g., 8a) may limit oral bioavailability.

- Absence of fused heterocycles (e.g., triazolo-pyridazine in ) reduces kinase selectivity in some contexts.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Amide Coupling | EDCI, DMAP, DCM, RT, 12h | 65–75 | 90–95 |

| Amination | Pd(OAc)₂, Xantphos, K₃PO₄, Toluene, 110°C, 24h | 50–60 | 85–90 |

| Purification | Silica gel (DCM:MeOH 10:1) | – | ≥95 |

Basic: What analytical techniques are critical for characterizing structural and purity attributes?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves stereochemistry and confirms piperazine ring conformation. For example, torsion angles between fluorophenyl and pyridazine groups are measured (mean C–C bond precision: 0.005 Å) .

- NMR Spectroscopy : ¹⁹F NMR detects fluorine environments (δ ≈ -110 to -120 ppm for aromatic F), while ¹H NMR identifies NH protons (δ 8.5–9.5 ppm) and piperazine CH₂ groups (δ 3.0–3.5 ppm) .

- HPLC-MS : Validates purity and molecular ion peaks ([M+H]⁺ calculated for C₂₃H₂₂F₂N₆O: 451.2 g/mol) .

Advanced: How to design experiments to assess biological activity while minimizing off-target effects?

Answer:

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridopyrazine inhibitors of p38 MAP kinase ).

- Dose-Response Assays : Use IC₅₀ determination in cell-free systems (e.g., enzyme inhibition) followed by cellular assays (e.g., cytotoxicity in HEK293 or HepG2 cells) .

- Selectivity Screening : Employ panels like Eurofins’ KinaseProfiler to identify off-target binding .

Q. Table 2: Example Biological Assay Parameters

| Assay Type | Target | Concentration Range (μM) | Positive Control |

|---|---|---|---|

| Enzyme Inhibition | p38 MAP Kinase | 0.1–100 | SB203580 |

| Cytotoxicity | HEK293 Cells | 1–50 | Doxorubicin |

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data for fluorophenyl derivatives?

Answer:

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of 2-fluorophenyl vs. 4-fluorophenyl analogs. Adjust substituent positions to optimize π-π stacking or hydrogen bonding .

- Metabolic Stability Testing : Assess if contradictory bioactivity stems from differential metabolism (e.g., CYP3A4-mediated oxidation of fluorophenyl groups) .

- Crystallographic Analysis : Compare SC-XRD data of active vs. inactive analogs to identify critical bond lengths or angles (e.g., <3.0 Å for H-bond interactions) .

Advanced: What strategies mitigate instability of the carboxamide group under varying pH conditions?

Answer:

- Protective Group Chemistry : Temporarily replace the carboxamide with a tert-butoxycarbonyl (Boc) group during synthesis to prevent hydrolysis .

- Buffer Optimization : Conduct stability studies in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). Use LC-MS to quantify degradation products (e.g., free piperazine) .

- Derivatization : Synthesize methyl or ethyl ester prodrugs to enhance stability, followed by enzymatic cleavage in vivo .

Advanced: How to validate the role of the 6-methylpyridin-2-ylamino moiety in target binding?

Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) of the parent compound vs. a des-methyl analog .

- Alanine Scanning Mutagenesis : Replace methyl-group-interacting residues (e.g., Leu123 in kinase domains) to assess binding energy changes .

- Synthetic Modifications : Prepare analogs with bulkier substituents (e.g., 6-ethylpyridin-2-yl) to evaluate steric effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.